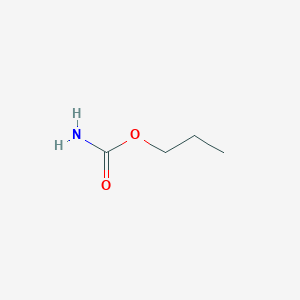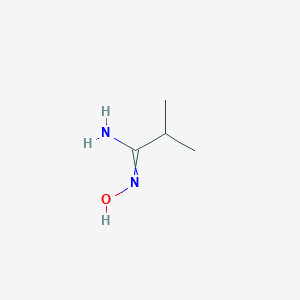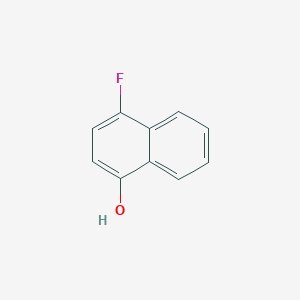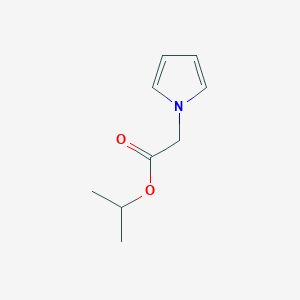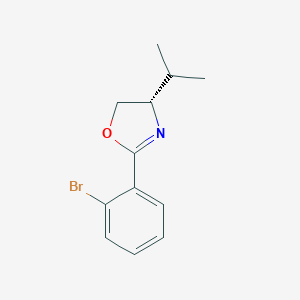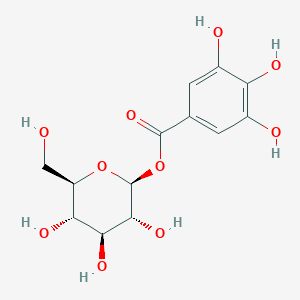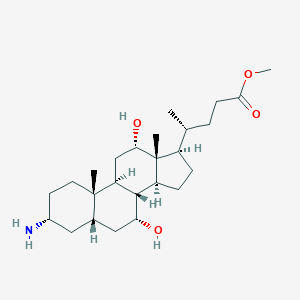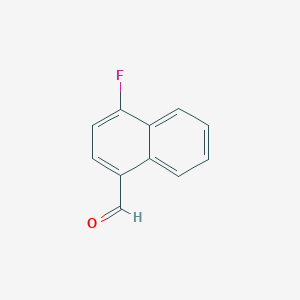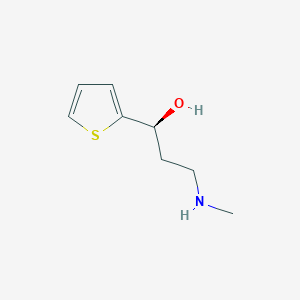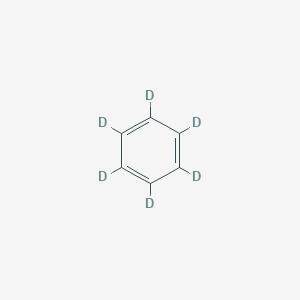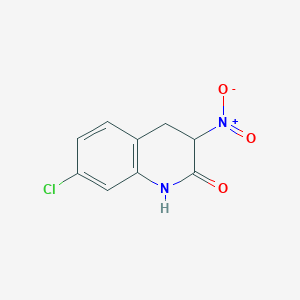
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“CNDQ”是一种专用的化学物质,应用于各种工业和科学领域。它以其独特的性质和在不同化学反应中的多功能性而闻名。 该化合物通常用于通过电解制氢,在该过程中它在提高效率和有效性方面发挥着至关重要的作用 .
准备方法
合成路线和反应条件
“CNDQ”的制备涉及多种合成路线,主要集中于电解成分的整合。 核心成分,电解池,旨在提高电流密度并减小电池的尺寸和重量 . 该过程通常涉及以下步骤:
电解池制备: 使用先进材料制备电解池,以确保高效率和耐用性。
组件集成: 电解池、隔板框架和氢气干燥装置集成到一个系统中。
优化反应条件: 优化系统以实现高电流密度和高效的氢气生产。
工业生产方法
在工业环境中,“CNDQ”是使用一个完全自动化的系统生产的,该系统集成了电解池和干燥系统。 这种集成允许紧凑的设计、减少占地面积并符合环境标准 . 生产过程包括:
自动化控制: 该系统是全自动化的,允许对生产过程进行精确控制和监控。
高纯度氢气生产: 该系统生产纯度为99.999%的氢气,满足严格的工业要求.
化学反应分析
反应类型
“CNDQ”会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 涉及“CNDQ”的还原反应通常使用氢气或金属氢化物等还原剂进行。
取代: 取代反应涉及化合物中特定官能团的替换,通常使用卤素或其他反应性物质。
常用试剂和条件
涉及“CNDQ”的反应中常用的试剂包括:
氧化剂: 氧气、臭氧和其他氧化剂。
还原剂: 氢气、金属氢化物和其他还原剂。
取代剂: 卤素、烷基化剂和其他反应性物质。
主要形成的产物
涉及“CNDQ”的反应形成的主要产物取决于所使用的特定反应条件和试剂。这些产物可以包括原始化合物的各种氧化、还原或取代衍生物。
科学研究应用
“CNDQ”具有广泛的科学研究应用,包括:
化学: 用作各种化学反应中的催化剂,提高反应速率和选择性。
生物学: 用于生物学研究,以研究细胞过程和代谢途径。
医学: 用于开发药物和治疗剂。
作用机理
“CNDQ”的作用机理涉及其与特定分子靶标和途径的相互作用。该化合物通过以下方式发挥其作用:
催化活性: 通过其催化特性提高化学反应速率。
分子相互作用: 与特定酶和蛋白质相互作用,影响代谢途径和细胞过程。
途径调节: 调节关键生化途径,导致所需的治疗或工业结果。
作用机制
The mechanism of action of “CNDQ” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Catalytic Activity: Enhancing the rate of chemical reactions through its catalytic properties.
Molecular Interactions: Interacting with specific enzymes and proteins, influencing metabolic pathways and cellular processes.
Pathway Modulation: Modulating key biochemical pathways, leading to desired therapeutic or industrial outcomes.
相似化合物的比较
与类似化合物相比,“CNDQ”的性质和应用是独一无二的。一些类似的化合物包括:
制氢催化剂: 用于制氢的其他催化剂,例如铂基催化剂。
电解池: 工业制氢中使用的不同类型的电解池。
化学催化剂: 工业和研究应用中使用的各种化学催化剂。
属性
IUPAC Name |
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOSNKBNBJAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436916 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147778-05-0 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
